![molecular formula C25H20F3N3O2 B2969113 N-(2-furylmethyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide CAS No. 866018-77-1](/img/structure/B2969113.png)
N-(2-furylmethyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups, including a furylmethyl group, a trifluoromethyl group, a pyrazole ring, and a benzenecarboxamide group. These groups could potentially confer interesting chemical and physical properties to the compound .
Molecular Structure Analysis
The compound’s structure is likely to be largely planar due to the presence of the aromatic rings. The trifluoromethyl group could introduce some steric hindrance and electronic effects, potentially influencing the compound’s reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of the functional groups it contains. For example, the furyl group might undergo electrophilic aromatic substitution, and the carboxamide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the trifluoromethyl group could make the compound more lipophilic, potentially influencing its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Compounds containing furyl and pyrazole moieties, similar to the mentioned chemical structure, have been extensively studied for their synthesis methods and potential biological activities. For instance, the synthesis and antimicrobial evaluation of novel bis-α,β-unsaturated ketones and pyrazoline derivatives involving furyl groups have been reported (Altalbawy, 2013). These compounds were synthesized through reactions involving different aromatic aldehydes and subsequently tested for their antimicrobial properties, showcasing the importance of structural modifications in enhancing biological activities.
Heterocyclic Chemistry and Medicinal Applications
The cyclometalation of poly(pyrazolylmethyl)benzenes, including furyl-substituted derivatives, has been explored to produce complexes with potential applications in medicinal chemistry and as catalysts in organic synthesis (Hartshorn & Steel, 1998). The structural versatility of these compounds allows for the development of novel therapeutic agents and materials with unique properties.
Antimicrobial and Anticonvulsant Activities
The synthesis of linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one structures, with components resembling the target molecule, has demonstrated significant antimicrobial activity (Reddy et al., 2010). This highlights the compound's potential utility in developing new antimicrobial agents. Furthermore, specific furyl-pyrazoline derivatives have shown promising anticonvulsant activities, suggesting potential applications in the treatment of neurological disorders (Ozdemir et al., 2007).
Molecular Docking and Theoretical Studies
Theoretical studies, including molecular docking and density functional theory (DFT) calculations, on sulfonamide derivatives with structures analogous to the target molecule, have been conducted to understand their interaction with biological targets. These studies provide insights into the design of more effective compounds with specific biological activities (Fahim & Shalaby, 2019).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O2/c26-25(27,28)18-5-1-4-17(14-18)23-21-7-2-8-22(21)30-31(23)19-11-9-16(10-12-19)24(32)29-15-20-6-3-13-33-20/h1,3-6,9-14H,2,7-8,15H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPMKBDMNTXGSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=C(C=C3)C(=O)NCC4=CC=CO4)C5=CC(=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

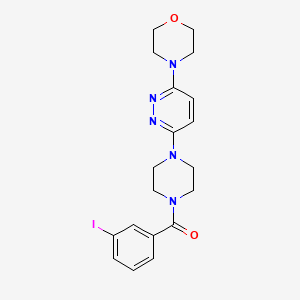

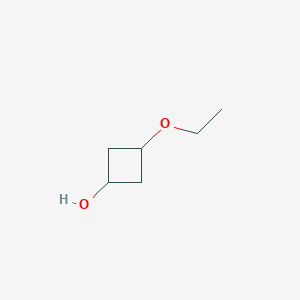
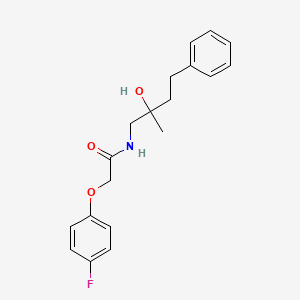
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2969040.png)
![3-(4-fluorophenyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2969041.png)

![N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B2969043.png)
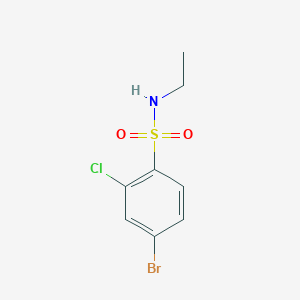
![N-(2,4-difluorophenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2969045.png)
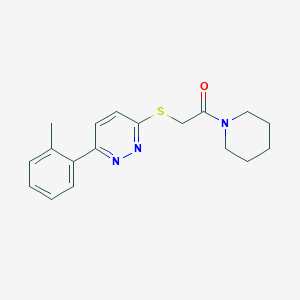
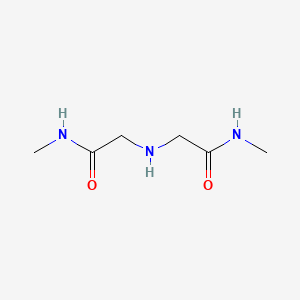
![1,3-Dichloro-2-[(2-methylsulfanylphenyl)methylsulfanyl]benzene](/img/structure/B2969049.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-bromophenyl)methanone](/img/structure/B2969050.png)